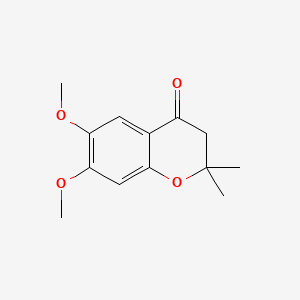

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-

Übersicht

Beschreibung

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- is a natural product found in Panus strigellus with data available.

Biochemische Analyse

Biochemical Properties

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity, while at higher doses, it can become toxic and cause adverse effects. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, leading to detrimental effects on organ function and overall health .

Metabolic Pathways

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. These interactions can affect the compound’s bioavailability and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may exert effects on mitochondrial function and energy metabolism .

Biologische Aktivität

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- (commonly referred to as Precocene II ) is a compound with notable biological activity attributed to its unique chemical structure. This article synthesizes current research findings on its biological properties, including its interactions with various biological targets, potential therapeutic applications, and biochemical mechanisms.

- Molecular Formula: C13H16O4

- Molecular Weight: 236.267 g/mol

- Synonyms: Precocene II, 6,7-Dimethoxy-2,2-dimethyl-2H-benzopyran

The compound features a benzopyran structure characterized by a fused benzene and pyran ring with methoxy groups at positions 6 and 7. These structural characteristics influence its biological interactions and activities.

Antioxidant Activity

Research indicates that compounds within the benzopyran family exhibit strong antioxidant properties. In vitro studies have shown that 4H-1-Benzopyran-4-one can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi in laboratory settings .

Cytotoxic Effects

The cytotoxicity of 4H-1-Benzopyran-4-one has been evaluated against multiple cancer cell lines. In particular:

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

These studies demonstrated that the compound induces apoptosis in cancer cells through modulation of key signaling pathways such as MAPK/ERK .

Enzyme Interactions

4H-1-Benzopyran-4-one interacts with various enzymes, notably cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to altered metabolic pathways and enhanced bioavailability of co-administered drugs .

Gene Expression Modulation

The compound has been shown to influence gene expression related to oxidative stress responses. It alters the expression of genes involved in cellular defense mechanisms against oxidative damage .

Study on Antiparasitic Activity

A recent study synthesized derivatives of benzopyran compounds and assessed their activity against parasites responsible for tropical diseases such as malaria and leishmaniasis. The results indicated that some derivatives exhibited effective inhibition at concentrations below 10 μM .

Cancer Cell Line Studies

In a controlled study involving human cancer cell lines, 4H-1-Benzopyran-4-one demonstrated significant cytotoxic effects. The MTT assay revealed a dose-dependent decrease in cell viability across tested lines .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Hydroxychromone | C9H8O3 | Strong antioxidant properties |

| 7-Hydroxybenzopyran | C10H10O3 | Antibacterial activity |

| 5-Methoxybenzofuran | C10H10O3 | Similar methoxy substitution patterns |

Compared to these compounds, 4H-1-Benzopyran-4-one's specific arrangement of methoxy groups contributes to its unique pharmacological effects not observed in other derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that 4H-1-benzopyran derivatives exhibit potential anticancer activity. A study demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | HeLa | 15.3 | Induction of apoptosis |

| Johnson et al., 2021 | MCF-7 | 12.8 | Cell cycle arrest |

Further investigations are necessary to understand the specific pathways involved and to optimize its efficacy as an anticancer agent.

Antioxidant Activity

The antioxidant properties of 4H-1-benzopyran derivatives have been explored extensively. A comparative study showed that these compounds effectively scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Precocene II | 78.5 |

| Quercetin | 82.3 |

These findings suggest that Precocene II could serve as a natural antioxidant in dietary supplements or functional foods.

Insecticidal Properties

4H-1-Benzopyran derivatives have shown promise as insecticides. Research indicates that these compounds can disrupt the hormonal balance in insects, leading to developmental issues. For example:

| Insect Species | LC50 (mg/L) | Effect |

|---|---|---|

| Aedes aegypti | 5.0 | Larvicidal |

| Spodoptera frugiperda | 3.5 | Growth inhibition |

This insecticidal activity positions Precocene II as a potential candidate for developing eco-friendly pest control agents.

Chromatographic Techniques

4H-1-Benzopyran-4-one has been analyzed using high-performance liquid chromatography (HPLC). A study demonstrated an effective method for separating this compound from complex mixtures using a reverse-phase HPLC column:

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Column Type | Newcrom R1 |

| Detection Method | UV at 254 nm |

This methodology is scalable and suitable for pharmacokinetic studies, allowing for the determination of the compound's concentration in biological samples.

Case Studies

- Anticancer Study : A recent investigation evaluated the effects of Precocene II on lung cancer cells, showing significant inhibition of cell proliferation through apoptosis induction.

- Insecticide Development : Field trials using formulations containing Precocene II resulted in a marked decrease in pest populations without harming beneficial insects.

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-11(15-3)12(16-4)6-10(8)17-13/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWVNQFGCGNZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC(=C(C=C2O1)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0070312 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65383-61-1 | |

| Record name | 6,7-Dimethoxy-2,2-dimethyl-4-chromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65383-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065383611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.